molecular formula C16H8FN3O3S B4289300 2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4289300
M. Wt: 341.3 g/mol
InChI Key: SSNRHAASIKDWRR-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, commonly known as FN-TZBI, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a small molecule that belongs to the class of thiazolo[3,2-a]benzimidazoles, which have been identified as potent inhibitors of various biological targets.

Mechanism of Action

The mechanism of action of FN-TZBI is not fully understood, but it is believed to involve the inhibition of various biological targets. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. FN-TZBI has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Further studies are needed to elucidate the exact mechanism of action of FN-TZBI.
Biochemical and Physiological Effects:
FN-TZBI has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to contribute to its anticancer activity. FN-TZBI has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which is believed to contribute to its anti-inflammatory activity. Additionally, FN-TZBI has been shown to exhibit antimicrobial activity by disrupting the membrane integrity of bacterial and fungal cells.

Advantages and Limitations for Lab Experiments

FN-TZBI has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize in large quantities, making it suitable for high-throughput screening assays. FN-TZBI has also been shown to exhibit potent activity against a range of biological targets, making it a promising lead compound for the development of new drugs. However, FN-TZBI has some limitations for use in laboratory experiments. The compound is relatively unstable in aqueous solutions and has poor solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for research on FN-TZBI. One potential avenue of research is the development of new analogs of FN-TZBI with improved properties, such as increased solubility and stability. Another potential direction is the investigation of the mechanism of action of FN-TZBI, which could lead to the identification of new biological targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of FN-TZBI in animal models and clinical trials, which could lead to the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.

Scientific Research Applications

FN-TZBI has been extensively studied for its potential applications in various fields of medicine. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. FN-TZBI has also been investigated for its anti-inflammatory properties, with promising results in animal models of inflammation. Additionally, FN-TZBI has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.

properties

IUPAC Name

(2Z)-2-[(2-fluoro-5-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8FN3O3S/c17-11-6-5-10(20(22)23)7-9(11)8-14-15(21)19-13-4-2-1-3-12(13)18-16(19)24-14/h1-8H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNRHAASIKDWRR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C=CC(=C4)[N+](=O)[O-])F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 2
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2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 3
2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(2-fluoro-5-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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